molecular formula C17H18BrF2N3O2 B2679701 2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034307-27-0

2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2679701
CAS RN: 2034307-27-0
M. Wt: 414.251
InChI Key: KQOZFZOLINXLOW-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H18BrF2N3O2 and its molecular weight is 414.251. The purity is usually 95%.
BenchChem offers high-quality 2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Evaluation

Research on 2,5-Disubstituted 1,3,4-oxadiazole compounds, a class to which the specified chemical belongs, demonstrates significant antimicrobial activities. For instance, Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds showing active antimicrobial properties against various microbial species, suggesting potential applications in treating microbial infections (Gul et al., 2017).

Similarly, Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moiety, which exhibited promising antimicrobial effects, indicating a potential application in the development of new antimicrobial agents (Darwish et al., 2014).

Enzyme Inhibition and Therapeutic Applications

Abbasi et al. (2018) studied the enzyme inhibition properties of bi-heterocycles derived from 1,3,4-oxadiazole, revealing potential therapeutic applications against diseases like Alzheimer's and diabetes (Abbasi et al., 2018).

Virk et al. (2023) also conducted a study on 1,3,4-Oxadiazole derivatives, assessing their antibacterial and enzyme inhibition potential, supporting the idea that these compounds can be developed into drugs with specific therapeutic targets (Virk et al., 2023).

Cancer Research

Panchal et al. (2020) designed and synthesized 1,3,4-Oxadiazole derivatives as inhibitors for Collapsin response mediator protein 1, indicating potential applications in treating small lung cancer (Panchal et al., 2020).

Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity, suggesting a potential role in oxidative stress-related conditions (Chkirate et al., 2019).

Anti-inflammatory Activity

Nargund et al. (1994) synthesized 1,3,4-oxadiazole derivatives with observed anti-inflammatory activities, presenting a potential avenue for developing new anti-inflammatory drugs (Nargund et al., 1994).

properties

IUPAC Name

2-(2-bromophenyl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrF2N3O2/c18-13-4-2-1-3-12(13)9-14(24)21-10-15-22-16(23-25-15)11-5-7-17(19,20)8-6-11/h1-4,11H,5-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOZFZOLINXLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

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